

ZM260384 supplier and purchasing information

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Compound of Interest

Compound Name: ZM260384

Cat. No.: B1684411

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An in-depth guide to ZM241385, a potent and selective adenosine A2A receptor antagonist, designed for researchers, scientists, and professionals in drug development. This document provides comprehensive supplier and purchasing information, detailed application notes, and experimental protocols.

ZM241385: Application Notes and Protocols

Compound Name: ZM241385 Chemical Name: 4-(2-[7-Amino-2-(2-furyl)t[1]riazolo[2,3-a]t[2][3]riazin-5-ylamino]ethyl)phenol [4]CAS Number: 139180-30-6 Molecular Formula: C₁₆H₁₅N₇O₂ Molecular Weight: 337.34 g/mol Description: ZM241385 is a highly potent, selective, and orally bioavailable non-xanthine antagonist of the adenosine A2A receptor. It exhibits high affinity for the A2A receptor subtype with significantly lower affinity for A1, A2B, and A3 receptors, making it a valuable tool for studying the physiological and pathological roles of the A2A receptor.

Supplier and Purchasing Information

A variety of life science suppliers offer ZM241385. The following table summarizes purchasing information from several prominent vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Supplier	Catalog Number(s)	Available Quantities	Purity
Tocris Bioscience	1036	10 mg, 50 mg	≥98% (HPLC)
Hello Bio	HB2096	10 mg, 50 mg	>99%
Selleck Chemicals	S8105 [5]	5 mg, 10 mg, 50 mg, 100 mg	>99%
AdooQ Bioscience	A13517	5mg, 10mg, 25mg, 50mg, 100mg, 200mg, 500mg	Not specified
MilliporeSigma (Calbiochem)	119149	5 mg	≥98% (HPLC)
MedchemExpress	HY-10848	5 mg, 10 mg, 50 mg, 100 mg	99.86%
Cayman Chemical	20447 [6]	5 mg, 10 mg, 25 mg	≥98% [7]
Abcam	ab120218	5 mg, 10 mg, 50 mg	>99% [8]
APExBIO	A4211	5 mg, 10 mg, 50 mg, 100 mg	>98%

Physicochemical and Handling Properties

Property	Value	Reference
Appearance	Crystalline solid	[7]
Solubility	DMSO: up to 100 mM, Ethanol: up to 5 mM	[7]
Storage	Store at room temperature or -20°C for long-term storage. Stock solutions can be stored at -20°C for up to 3 months.	[3]
Shipping	Ambient temperature	[3]

Biological Activity and Quantitative Data

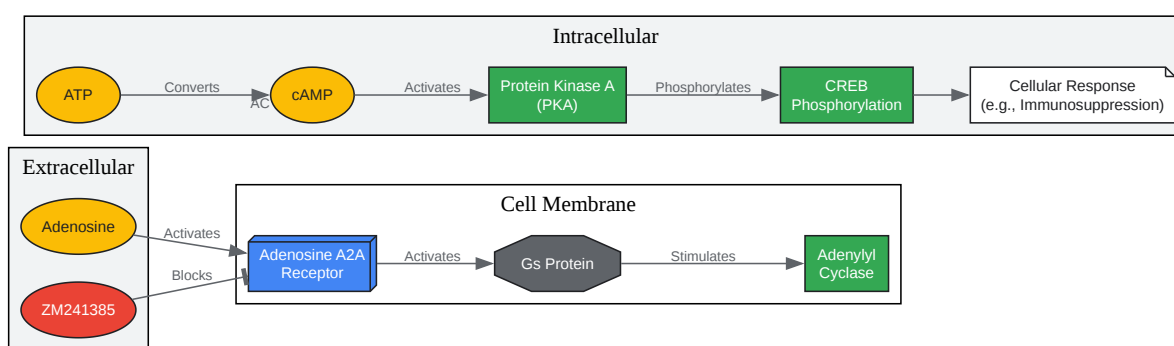
ZM241385 is a potent and selective antagonist for the adenosine A2A receptor. It also acts as an inverse agonist at constitutively active mutants of the human A2B receptor. [7]

Parameter	Value	Species/System	Reference
Ki for A2A Receptor	<1 nM	Human cloned A2A receptors	[8]
Ki for A2A Receptor	1.4 nM	Not specified	[9]
Ki for A2A Receptor	800 pM	Human A2AR in HEK-293 cells	
pIC50 for A2a Receptors	9.52	Rat phaeochromocytoma cell membranes ([³ H]NECA displacement)	[7]
pA2 at A2A Receptors	9.02	Guinea-pig coronary vasculature (vs. CGS21680)	[10]
pA2 at A2A Receptors	8.57	Guinea-pig coronary vasculature (vs. 2-CADO)	[10]
Selectivity (A1/A2A)	~1000-fold	Guinea-pig	
Selectivity (A2B/A2A)	~91-fold	Guinea-pig	
Selectivity (A3/A2A)	~500,000-fold	Guinea-pig	
pIC50 at A1 Receptors	5.69	Rat cerebral cortex membranes ([³ H]R-PIA displacement)	[10]
pA2 at A1 Receptors	5.95	Guinea-pig atria (vs. 2-CADO)	[10]
pA2 at A2B Receptors	7.06	Guinea-pig aorta (vs. adenosine)	[10]

| pIC50 at A3 Receptors | 3.82 | Cloned rat A3 receptors in CHO cells ([¹²⁵I]AB-MECA displacement) | [10]

Signaling Pathway

The adenosine A2A receptor is a Gs protein-coupled receptor. Its activation by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB). [2]ZM241385 acts as an antagonist at this receptor, blocking the binding of adenosine and thereby inhibiting this signaling cascade.



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Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by ZM241385.

Experimental Protocols

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is adapted from methodologies described for determining the binding affinity of compounds to the adenosine A2A receptor. [3][4] Objective: To determine the inhibitory constant (K_i) of a test compound for the human adenosine A2A receptor using a competitive radioligand binding assay with [^3H]ZM241385.

Materials:

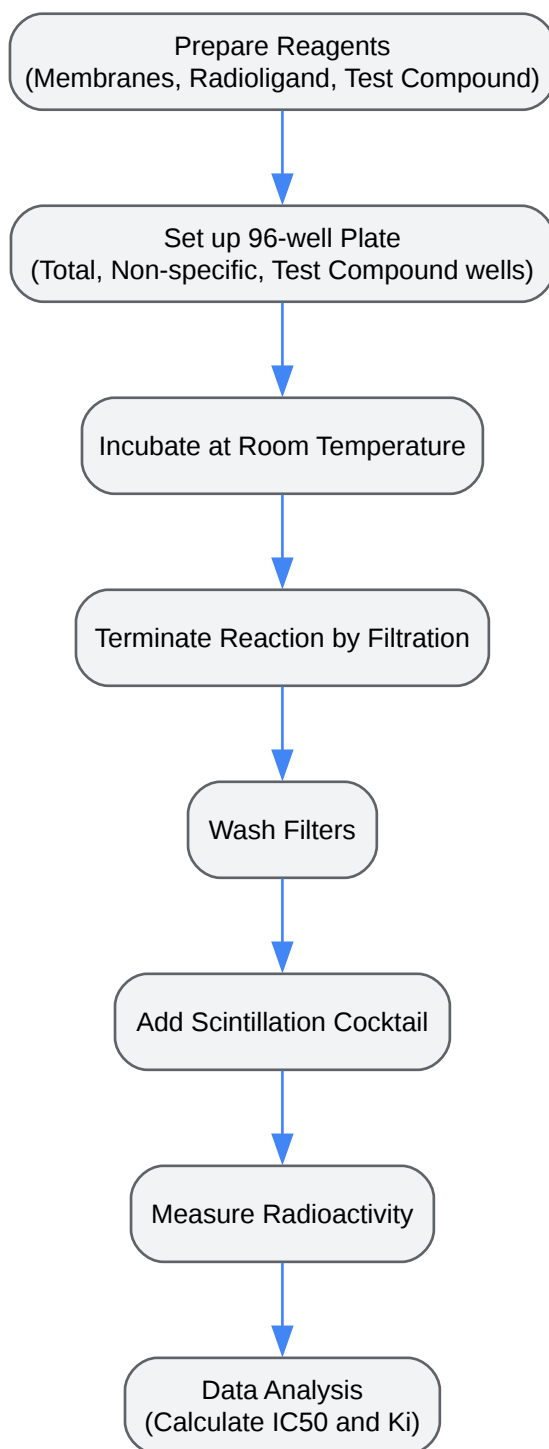
- Cell membranes expressing the human adenosine A2A receptor (e.g., from HEK293 or CHO cells).
- [³H]ZM241385 (Radioligand).
- Test compound (e.g., ZM241385 for self-displacement or other experimental compounds).
- Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 μM NECA). [4]* Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4. [4]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. [3]* 96-well filter plates (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI). [3]* Scintillation cocktail.
- Scintillation counter.

Procedure:

- Membrane Preparation: Thaw the cell membrane preparation on ice and dilute in assay buffer to a final concentration of 20-50 μg of protein per well. [3]2. Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
- Assay Setup (in a 96-well plate):
 - Total Binding: Add 100 μL of membrane suspension, 50 μL of [³H]ZM241385 (at a concentration close to its K_d), and 50 μL of assay buffer.
 - Non-specific Binding: Add 100 μL of membrane suspension, 50 μL of [³H]ZM241385, and 50 μL of the non-specific binding control.
 - Test Compound: Add 100 μL of membrane suspension, 50 μL of [³H]ZM241385, and 50 μL of the diluted test compound.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation. [4]5. Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.
- Washing: Wash the filters three times with 3 mL of ice-cold wash buffer. [4]7. Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a

scintillation counter.

- Data Analysis:
 - Calculate specific binding: Total Binding - Non-specific Binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional Assay: cAMP Accumulation in Whole Cells

This protocol is based on methods to assess the functional antagonism of the A2A receptor by measuring changes in intracellular cAMP levels. [11][12] Objective: To evaluate the ability of ZM241385 to antagonize agonist-induced cAMP production in cells expressing the adenosine A2A receptor.

Materials:

- HEK293 cells stably expressing the human adenosine A2A receptor. [11]* Cell culture medium (e.g., MEM with 2% charcoal-stripped serum). [11]* A2A receptor agonist (e.g., CGS21680).
- ZM241385.
- Adenosine deaminase. [12]* Phosphodiesterase inhibitor (e.g., Ro 20-1724). [12]* cAMP assay kit (e.g., ELISA-based). [12]* Lysis buffer (e.g., 0.1 M HCl).

Procedure:

- Cell Seeding: Plate the A2A receptor-expressing HEK293 cells in a 96-well plate at a suitable density (e.g., 10,000 cells/well) and incubate overnight. [11]2. Cell Treatment:
 - Wash the cells with assay buffer.
 - Pre-incubate the cells with various concentrations of ZM241385 (or vehicle control) in the presence of adenosine deaminase and a phosphodiesterase inhibitor for 20-30 minutes at room temperature. [12] * Stimulate the cells with an A2A receptor agonist (e.g., CGS21680 at a concentration around its EC_{80}) for 15-20 minutes at room temperature.
- Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCl.
- cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve for cAMP concentration.

- Calculate the cAMP concentration for each sample.
- Plot the percentage of agonist-stimulated cAMP response against the log concentration of ZM241385.
- Determine the IC₅₀ value for ZM241385 using non-linear regression.

Ex Vivo Coronary Vasodilation Assay in Guinea Pig Heart

This protocol provides a general framework for assessing the effect of ZM241385 on coronary vasodilation in an isolated, perfused guinea pig heart (Langendorff preparation), based on established methodologies. [10][13] Objective: To determine the antagonist potency (pA₂) of ZM241385 against adenosine-induced coronary vasodilation.

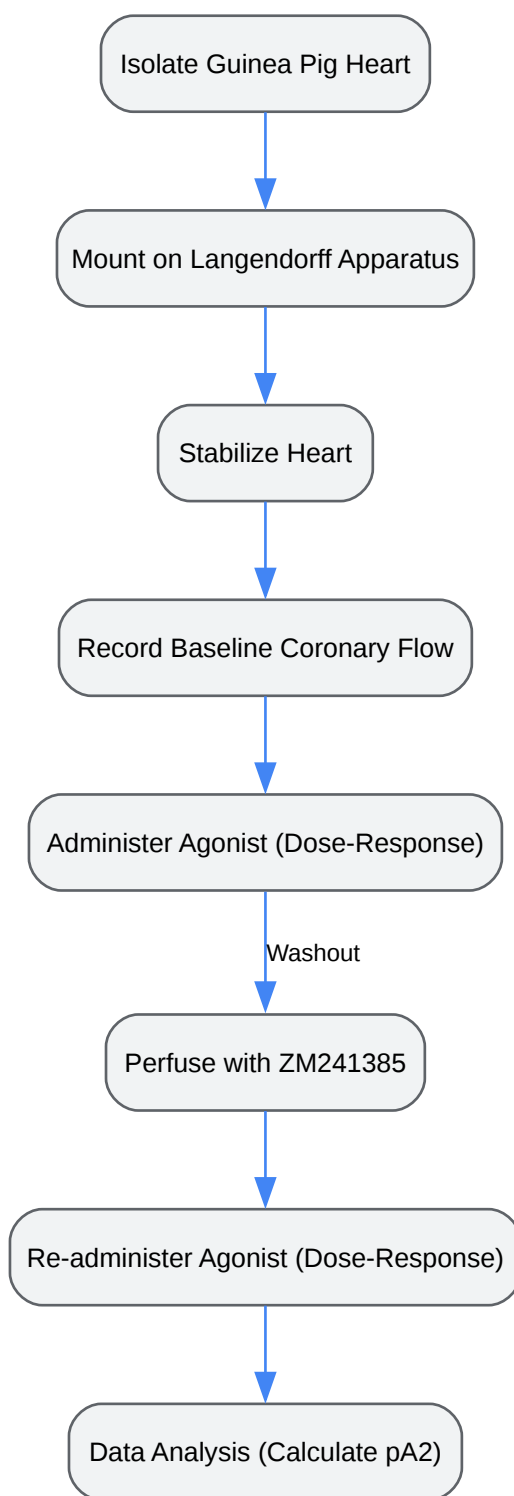
Materials:

- Male Dunkin-Hartley guinea pigs.
- Heparin.
- Anesthetic (e.g., pentobarbitone sodium).
- Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
- Langendorff perfusion apparatus.
- Pressure transducer and flow meter.
- Adenosine or a selective A_{2A} agonist (e.g., CGS21680).
- ZM241385.

Procedure:

- Animal Preparation: Anesthetize the guinea pig and administer heparin.
- Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

- Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure.
- Stabilization: Allow the heart to stabilize for approximately 30 minutes.
- Agonist Dose-Response: Construct a cumulative concentration-response curve for the vasodilator effect of adenosine or CGS21680 by measuring the increase in coronary flow.
- Antagonist Incubation: Perfuse the heart with a known concentration of ZM241385 for a set period (e.g., 30 minutes).
- Repeat Agonist Dose-Response: In the continued presence of ZM241385, repeat the cumulative concentration-response curve for the agonist.
- Data Analysis:
 - Plot the coronary flow against the log concentration of the agonist in the absence and presence of ZM241385.
 - Calculate the dose ratio (the ratio of the EC_{50} of the agonist in the presence of the antagonist to the EC_{50} in its absence).
 - Construct a Schild plot ($\log(\text{dose ratio} - 1)$ vs. $\log[\text{antagonist concentration}]$) to determine the pA_2 value, which is a measure of the antagonist's potency.



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Caption: Experimental Workflow for Langendorff Heart Vasodilation Assay.

Disclaimer: ZM241385 is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

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References

- 1. Characterization of human A(2B) adenosine receptors: radioligand binding, western blotting, and coupling to G(q) in human embryonic kidney 293 cells and HMC-1 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterisation of ZM 241385, a selective adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Langendorff Heart [sheffbp.co.uk]

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